molecular formula C25H30N2O6 B557633 Fmoc-D-Orn(Boc)-OH CAS No. 118476-89-4

Fmoc-D-Orn(Boc)-OH

Cat. No.: B557633
CAS No.: 118476-89-4
M. Wt: 454,5 g/mole
InChI Key: JOOIZTMAHNLNHE-OAQYLSRUSA-N
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Description

Fmoc-D-Orn(Boc)-OH: is a derivative of ornithine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the protecting groups under mild conditions .

Mechanism of Action

Target of Action

Fmoc-D-Orn(Boc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides, where it serves as a protective group during the synthesis process .

Mode of Action

This compound operates by protecting the amino groups during peptide synthesis . The Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are used to protect the amino groups of the peptide chain during synthesis, preventing unwanted side reactions . These protecting groups are removed in the final stages of synthesis, allowing the peptide chain to fold into its active conformation .

Biochemical Pathways

The peptides synthesized using this compound can have various biological activities, such as antimicrobial, antithrombotic, opioid, and antioxidant activities . These peptides can interact with various biochemical pathways depending on their specific sequences and structures .

Pharmacokinetics

The peptides synthesized using this compound can have various pharmacokinetic properties, depending on their specific sequences and structures .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with the desired sequences and structures . These peptides can have various biological activities, depending on their specific sequences and structures .

Action Environment

The action of this compound is influenced by various environmental factors, such as temperature, pH, and the presence of other reagents . For example, the removal of the Fmoc and Boc protecting groups requires specific conditions, such as the presence of an organic base .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Orn(Boc)-OH typically involves the protection of the amino groups of D-ornithine. The process begins with the protection of the side chain amino group using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The resulting intermediate is then treated with fluorenylmethyloxycarbonyl (Fmoc) chloride to protect the α-amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOIZTMAHNLNHE-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553924
Record name N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118476-89-4
Record name N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118476-89-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Fmoc-D-Orn(Boc)-OH in the synthesis of Bacitracin A?

A: this compound represents a protected form of D-ornithine, an amino acid crucial for the structure and activity of Bacitracin A. In the reported synthesis [], this compound serves as a building block during the stepwise assembly of the Bacitracin A peptide chain on a solid support.

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